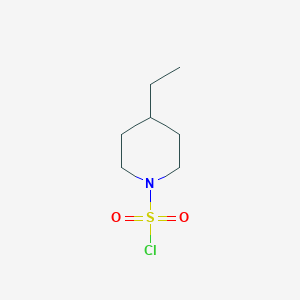

3-Methyl-5-(trifluoromethyl)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(trifluoromethyl)benzylamine is a chemical compound that is of interest in various fields of chemistry, including medicinal chemistry and materials science. Its structure includes a benzylamine moiety substituted with methyl and trifluoromethyl groups, which can influence its physical and chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, a Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines has been developed, which is significant for the preparation of ortho-trifluoromethyl-substituted benzylamines . Another study describes a biomimetic transamination process to synthesize 3,5-bis(trifluoromethyl)benzylamine, which is a related compound, from 3,5-bis(trifluoromethyl)benzaldehyde with benzylamine . These methods are valuable for the synthesis of trifluoromethyl-substituted benzylamines, which are important in medicinal chemistry.

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not directly provided, related compounds have been characterized using various techniques. For example, the crystal structure of a related benzothiazole derivative has been elucidated using single-crystal X-ray analysis . Such structural analyses are crucial for understanding the conformation and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of benzylamines and related compounds has been investigated in several studies. Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzylamine have been reported, where the amine reacts to give aryl nitrile and N-acetylbenzylamine . Additionally, the oxidative deamination of benzylamine has been studied using 3-methyllumiflavin as a model for monoamine oxidase catalysis . These studies provide insights into the types of chemical reactions that benzylamines, including this compound, may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. Quantum mechanical calculations and spectroscopic investigations have been performed on related molecules to determine their molecular structural parameters, vibrational frequencies, and electronic properties . Such analyses are essential for predicting the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

Catalysis and Synthesis

- Miura et al. (2013) demonstrate the use of 3-Methyl-5-(trifluoromethyl)benzylamine in the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, a process crucial in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).

Synthesis Efficiency

- Soloshonok and Yasumoto (2006) describe an efficient, practical synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination, highlighting its operational convenience and scalability without the need for chromatographic purification (Soloshonok & Yasumoto, 2006).

Application in Solar Cell Technology

- Wang et al. (2016) found that benzylamine, a derivative of this compound, improves the moisture-resistance and enhances the electronic properties of perovskites in solar cells, leading to high efficiency and air-stable photovoltaic cells (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).

Pharmaceutical Synthesis

- Mangla, Sanghvi, and Prasad (2021) utilized trifluoromethylated nucleosides, synthesized through a process involving benzylamine, in pharmaceuticals as anticancer and antiviral agents. This work underscores the importance of this compound derivatives in developing effective therapeutics (Mangla, Sanghvi, & Prasad, 2021).

Analytical Chemistry

- Ishida, Yamaguchi, and Nakamura (1991) developed a spectrofluorimetric method using benzylamine, a compound related to this compound, for the sensitive and selective determination of 5-hydroxyindoles (Ishida, Yamaguchi, & Nakamura, 1991).

Alzheimer's Disease Research

- Rizzo et al. (2008) synthesized hybrid molecules linking a benzofuran ring to N-methyl-N-benzylamine, derived from this compound, showing potential in inhibiting cholinesterase activity, beta-amyloid aggregation, and neurotoxicity in Alzheimer's disease research (Rizzo, Rivière, Piazzi, Bisi, Gobbi, Bartolini, Andrisano, Morroni, Tarozzi, Monti, & Rampa, 2008).

properties

IUPAC Name |

[3-methyl-5-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESXWCTWKWVJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

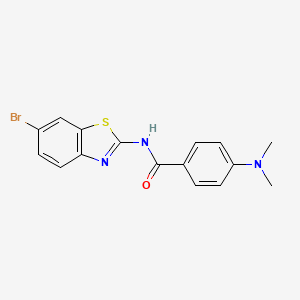

![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)

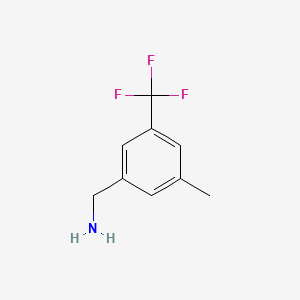

![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)

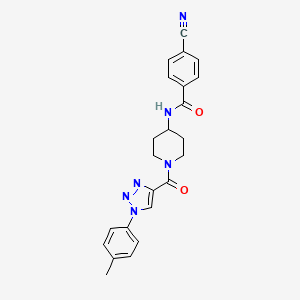

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)